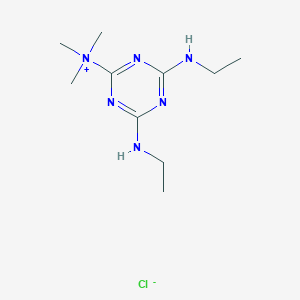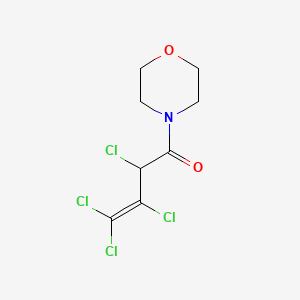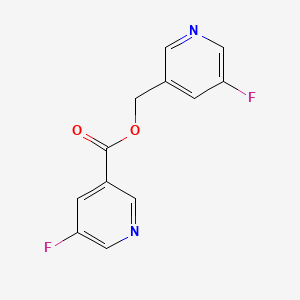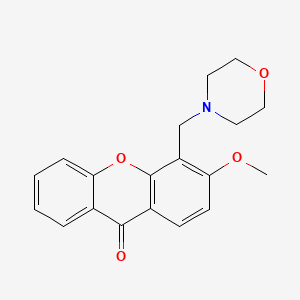![molecular formula C13H12N2O3S B14708984 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline CAS No. 24033-98-5](/img/structure/B14708984.png)
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a sulfanyl group attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both methoxy and nitro functional groups on the aromatic ring provides unique chemical reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxy-2-nitroaniline with a thiol reagent under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of a leaving group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the sulfanyl group.
2-Methyl-4-methoxyaniline: Similar structure but with a methyl group instead of a nitro group.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a heterocyclic ring, exhibiting diverse biological activities.
Uniqueness
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of methoxy, nitro, and sulfanyl groups on the aromatic ring. This combination provides distinct chemical reactivity and potential for various applications in research and industry.
Propiedades
Número CAS |
24033-98-5 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-6-7-13(11(8-9)15(16)17)19-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3 |
Clave InChI |
BCETZHAIJWYJAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


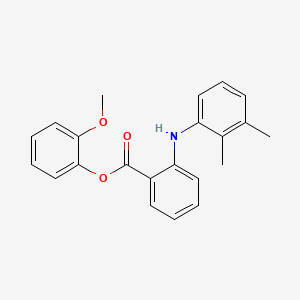
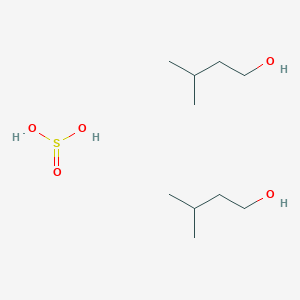


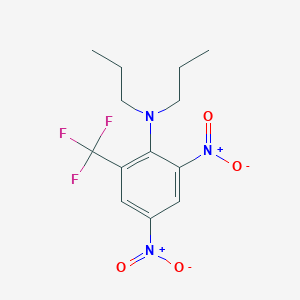

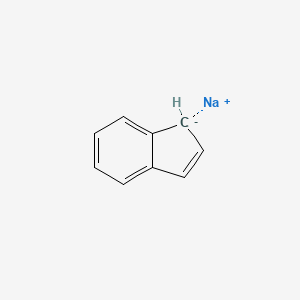

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
